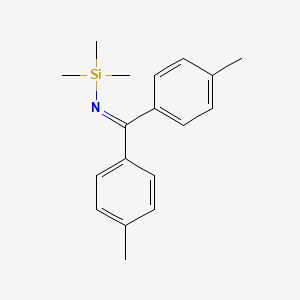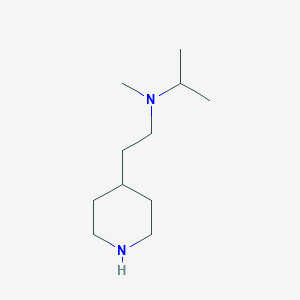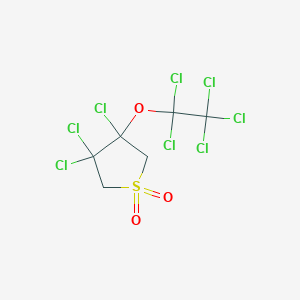
1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl-: is a chemical compound with the molecular formula C18H23NSi. It is known for its unique structure, which includes a silicon atom bonded to a nitrogen atom, along with two 4-methylphenyl groups and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with bis(4-methylphenyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines
Scientific Research Applications
Chemistry: In chemistry, Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: Further research may uncover specific uses for this compound in these fields .
Industry: In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials .
Mechanism of Action
The mechanism by which Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon-nitrogen bond in the compound is relatively reactive, allowing it to undergo oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Trimethylsilylamine: Similar in structure but lacks the bis(4-methylphenyl)methylene group.
Dimethylphenylsilylamine: Contains a phenyl group instead of the bis(4-methylphenyl)methylene group.
Tetramethylsilylamine: Contains four methyl groups instead of the bis(4-methylphenyl)methylene group.
Uniqueness: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is unique due to the presence of the bis(4-methylphenyl)methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
17863-66-0 |
|---|---|
Molecular Formula |
C18H23NSi |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
1,1-bis(4-methylphenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-6-10-16(11-7-14)18(19-20(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
InChI Key |
GTNXLTXVBQNQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N[Si](C)(C)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)

![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)



![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)

![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)

![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)
